molecular formula C20H22N2O2S2 B2706021 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034343-37-6

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2706021
CAS No.: 2034343-37-6
M. Wt: 386.53
InChI Key: WMEMCTDLKIOFJQ-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) that has been developed for investigative applications in immunology and oncology Source . BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor pathways, making it a high-value target for modulating B-cell activation and survival Source . This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of BCR-driven signaling, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders Source . Its primary research utility lies in dissecting the role of BTK in disease models, including chronic lymphocytic leukemia (CLL) and rheumatoid arthritis, providing a powerful chemical tool for validating BTK as a therapeutic target and for exploring resistance mechanisms Source . The incorporation of a solubilizing hydroxyethyl group on the thiophene moiety is a strategic feature designed to improve the compound's physicochemical properties, thereby enhancing its utility in in vitro and in vivo experimental systems Source .

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-13(23)16-6-7-18(26-16)20(8-2-3-9-20)11-21-19(24)14-4-5-15-17(10-14)25-12-22-15/h4-7,10,12-13,23H,2-3,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEMCTDLKIOFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₉N₃O₂S
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 2034598-38-2

The structure includes a benzo[d]thiazole core, which is known for various biological activities, and a thiophene moiety that enhances its pharmacological profile.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity. For example, compounds with similar structures have shown significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways crucial for cellular communication and function .

Antimicrobial Activity

Research indicates that compounds with a sulfonamide moiety, similar to the target compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar activity.

Acetylcholinesterase Inhibition

In vitro studies have demonstrated that related compounds exhibit strong AChE inhibition. For instance, a derivative showed an IC50 value of 2.7 µM, indicating potent activity against this enzyme . This property is particularly relevant for developing treatments for cognitive disorders.

Antioxidant Activity

Some derivatives of benzo[d]thiazole have shown antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells . The antioxidant capacity can be crucial in preventing cellular damage in various diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Identified strong AChE inhibition in related compounds; potential for Alzheimer's treatment.
Demonstrated antimicrobial efficacy against multiple bacterial strains; potential for infection control.
Highlighted antioxidant properties; implications for reducing oxidative stress in neurodegenerative diseases.

Scientific Research Applications

Biological Activities

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide exhibits various biological activities, making it a candidate for pharmaceutical applications:

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole and thiophene moieties exhibit anticancer properties. For instance, derivatives of these compounds have been synthesized and tested against human cancer cell lines, showing promising results compared to standard chemotherapeutics like cisplatin .

Case Study:
A study synthesized several thiophene derivatives and evaluated their cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The results showed that certain derivatives had significant inhibitory effects on cell proliferation, suggesting the potential of this class of compounds in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of thiophene rings is particularly noted for enhancing antimicrobial efficacy .

Case Study:
In one study, various thiazole derivatives were synthesized and evaluated for antimicrobial activity against common pathogens. Results indicated that some derivatives had potent activity against bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The cyclopentylmethyl group in the target compound may enhance lipophilicity compared to simpler analogues like N-(6-aminobenzo[d]thiazol-2-yl)benzamide .
  • Lower synthesis yields (e.g., 34% in ) suggest challenges in cyclopentyl-related reactions, which may apply to the target compound.
Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

  • LogP: Analogues with cyclopentyl groups (e.g., ) likely have higher LogP values than polar derivatives like N-(6-aminobenzo[d]thiazol-2-yl)benzamide .
  • Hydrogen Bonding: The hydroxyethyl group in the target compound may increase hydrogen-bond donor capacity compared to non-hydroxylated analogues (e.g., ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, cyclization of intermediates in acetonitrile under reflux (1–3 min) followed by treatment with iodine and triethylamine in DMF can yield thiazole/thiadiazole derivatives. Key intermediates should be characterized via 1H^1H and 13C^{13}C NMR spectroscopy to confirm regiochemistry and purity, as demonstrated in analogous thiazole syntheses . HPLC (>95% purity) and mass spectrometry (m/z alignment) are critical for validating final products .

Q. How can researchers optimize reaction yields for cyclopentyl-thiophene intermediates in the synthesis of this compound?

  • Methodological Answer : Reaction optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with iterative experimental feedback to refine conditions like solvent choice, temperature, and catalyst loading . Analogous studies on thiazole derivatives suggest that microwave-assisted synthesis or flow chemistry may improve yields .

Q. What spectroscopic techniques are essential for confirming the structure of this compound and its intermediates?

  • Methodological Answer : 1H^1H and 13C^{13}C NMR are indispensable for verifying substituent positions and stereochemistry. For instance, in structurally similar benzo[d]thiazole derivatives, characteristic shifts for thiophene protons (δ 6.5–7.5 ppm) and cyclopentyl methyl groups (δ 1.5–2.5 ppm) are critical markers . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can further validate functional groups like carboxamide (C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound against cancer or viral targets?

  • Methodological Answer : Molecular docking studies using software like AutoDock or Schrödinger Suite can model interactions with target proteins (e.g., kinases or viral proteases). For example, analogs with substituted thiophene and benzothiazole moieties have shown affinity for ATP-binding pockets in kinases . Quantitative structure-activity relationship (QSAR) models trained on similar compounds can prioritize synthetic targets by correlating substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Researchers should:

  • Conduct solubility assays (e.g., shake-flask method) and stability tests in simulated biological fluids.
  • Use prodrug strategies (e.g., esterification of the hydroxyethyl group) to enhance bioavailability, as seen in related thiazole derivatives .
  • Validate target engagement via isotopic labeling or fluorescence-based cellular assays .

Q. How can heterogeneous catalysis improve the scalability of synthesizing the cyclopentyl-thiophene core?

  • Methodological Answer : Metal-organic frameworks (MOFs) or immobilized catalysts (e.g., Pd/C or zeolites) can enhance regioselectivity and reduce waste. For example, palladium-catalyzed cross-coupling reactions have been optimized for thiophene derivatives in flow reactors, achieving >90% yield with minimal purification . Process intensification methods, such as membrane separation technologies, can also isolate intermediates efficiently .

Q. What are the challenges in analyzing chiral centers in the hydroxyethyl-thiophene moiety, and how are they addressed?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers. For example, in analogous compounds, Mosher’s acid chloride derivatization followed by 1H^1H NMR analysis confirmed enantiomeric excess (>98%) . Circular dichroism (CD) spectroscopy may also correlate absolute configuration with biological activity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity without confounding results from solvent effects?

  • Methodological Answer :

  • Use vehicle controls (e.g., DMSO at ≤0.1% v/v) to isolate compound-specific effects.
  • Employ orthogonal assays (e.g., MTT for metabolic activity and Annexin V/PI staining for apoptosis) to cross-validate cytotoxicity.
  • Reference studies on benzothiazole carboxamides suggest IC50_{50} values in the low micromolar range (1–10 µM) for cancer cell lines, requiring serial dilutions across 3–5 log concentrations .

Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound’s analogs?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to identify structural clusters correlated with activity. Bayesian models or random forest algorithms can prioritize substituents (e.g., nitro vs. cyano groups) for lead optimization. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is critical when testing multiple hypotheses .

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